DL-AP7

Electrophysiology Cortical wedge assay Competitive antagonism

DL-AP7 addresses the challenge of discriminating pharmacologically distinct NMDA receptor subpopulations using a single antagonist. Unlike D-AP5, DL-AP7 exhibits differential activity at cortically evoked synapses, enabling researchers to distinguish AP5-sensitive/AP7-insensitive from AP5-sensitive/AP7-sensitive receptor phenotypes. • ICV ED50 of 0.22 nmol/mouse delivers exceptional CNS potency for focal brain microinjection. • 3-fold lower in vitro potency vs D-AP5 makes it ideal for excitotoxicity models requiring partial NMDA receptor blockade. • Supplied at ≥97% purity (HPLC) as a white to off-white powder; store at room temperature. Global shipping available.

Molecular Formula C7H16NO5P
Molecular Weight 225.18 g/mol
CAS No. 78966-69-5
Cat. No. B1662163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-AP7
CAS78966-69-5
Synonyms(+--)-2-amino-7-phosphonoheptanoic acid
2-amino-7-phosphoheptanoic acid
2-amino-7-phosphonoheptanoic acid
2-amino-7-phosphonoheptanoic acid, (+-)-isomer
2-amino-7-phosphonoheptanoic acid, (R)-isomer
2-amino-7-phosphonoheptanoic acid, (S)-isomer
AP-7
AP-7 compound
D-AP7
Molecular FormulaC7H16NO5P
Molecular Weight225.18 g/mol
Structural Identifiers
SMILESC(CCC(C(=O)O)N)CCP(=O)(O)O
InChIInChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)
InChIKeyMYDMWESTDPJANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-AP7 (CAS 78966-69-5) Procurement Guide: First-Generation Competitive NMDA Antagonist for Glutamatergic Signaling Research


DL-AP7 (DL-2-amino-7-phosphonoheptanoic acid) is a first-generation competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel critical for synaptic plasticity, excitotoxicity, and neuronal signaling [1]. It belongs to the class of ω-phosphonic-α-carboxylic amino acid analogs that function as structural mimics of glutamate at the NMDA receptor orthosteric binding site . Unlike allosteric modulators or non-competitive pore blockers, DL-AP7 directly competes with the endogenous agonist glutamate for receptor occupancy, enabling reversible and surmountable antagonism under experimental control [2].

Why Generic Substitution of DL-AP7 with Other NMDA Antagonists Can Compromise Experimental Outcomes


Competitive NMDA antagonists are not functionally interchangeable due to critical divergences in receptor subtype engagement, synaptic versus extrasynaptic accessibility, and in vivo potency [1]. While all compounds in this pharmacologic class share the ability to block the glutamate binding site, their differential affinities for NR2A- versus NR2B-containing NMDA receptor subtypes produce distinct pharmacological signatures that directly impact experimental readouts [2]. DL-AP7 occupies a unique position in the NMDA antagonist landscape: it demonstrates markedly reduced potency compared to newer-generation compounds such as CPP and CGP-37849, yet this lower potency profile is paradoxically advantageous for applications where complete NMDA receptor blockade would confound interpretation or induce undesirable off-target effects [3]. Furthermore, DL-AP7 exhibits a distinct lack of activity at certain NMDA receptor-mediated synaptic transmission pathways where D-AP5 remains effective, indicating that these two compounds cannot be substituted for one another in studies requiring precise pharmacological dissection of NMDA receptor subpopulations [4].

Quantitative Differentiation of DL-AP7: Potency, Subtype Selectivity, and In Vivo Activity Benchmarks


DL-AP7 Exhibits 3-Fold Lower In Vitro Potency at Cortical NMDA Receptors Compared to D-AP5, Enabling Submaximal Antagonism for Mechanistic Studies

In a standardized cortical wedge preparation bath application assay measuring antagonism of 40 µM NMDA, DL-AP7 displayed an IC50 of 11.1 ± 2.1 µM, representing a 3-fold lower potency compared to D-AP5 (IC50 = 3.7 ± 0.32 µM) and a 17-fold lower potency compared to CPP (IC50 = 0.64 ± 0.06 µM) [1]. This intermediate potency profile is essential for applications where complete NMDA receptor blockade would obscure graded responses or where the experimental design requires partial receptor occupancy to mimic physiological levels of glutamatergic tone.

Electrophysiology Cortical wedge assay Competitive antagonism

DL-AP7 Requires 10- to 20-Fold Higher Systemic Doses Than CPP-Class Antagonists to Achieve Equivalent In Vivo NMDA Antagonism

Following intravenous administration in anesthetized rats, DL-AP7 required doses of 50-100 mg/kg to reduce NMDA-evoked neuronal excitations by 70-100%, whereas the piperidine/piperazine-based antagonists CPP, CPMP, and CPPP achieved the same degree of antagonism at substantially lower doses of 2-5 mg/kg i.v. [1]. Despite this reduced systemic potency, both DL-AP7 and D-AP5 exhibited comparable onset kinetics (20-30 minutes) and an extended duration of action exceeding six hours, matching the newer antagonists in temporal profile [2]. This dose differential is a critical consideration for studies where high systemic antagonist exposure would be contraindicated, but also positions DL-AP7 as a useful comparator for assessing the functional impact of improved brain penetration in next-generation NMDA antagonists.

In vivo pharmacology Systemic administration CNS penetration

DL-AP7 Fails to Antagonize Cortically Evoked Synaptic Transmission in Cat Red Nucleus, Whereas D-AP5 Produces Complete Blockade, Revealing NMDA Receptor Subtype Heterogeneity

In extracellular recordings from magnocellular red nucleus neurons in α-chloralose-anesthetized cats, monosynaptic excitatory responses evoked by sensorimotor cortex stimulation were reduced and frequently abolished by iontophoretically applied D-AP5 and PMPC, but were entirely unaffected by D-AP7 or CPP [1]. This functional divergence occurs despite the fact that all four compounds (AP5, AP7, PMPC, and CPP) effectively antagonized exogenously applied NMDA in the same neuronal population [2]. The finding provides direct electrophysiological evidence for the existence of pharmacologically distinct NMDA receptor subtypes at central synapses and establishes that DL-AP7 is not a suitable substitute for D-AP5 in experiments targeting this specific synaptic NMDA receptor population.

Synaptic pharmacology NMDA receptor subtypes Functional selectivity

DL-AP7 Demonstrates Potent Anticonvulsant Activity with an ED50 of 0.22 nmol/Mouse Following Intracerebroventricular Administration

In a mouse model of NMDA-induced convulsions, intracerebroventricular (ICV) administration of DL-AP7 inhibited seizure activity with an ED50 of 0.22 nmol/mouse . At anticonvulsant doses, DL-AP7 also impaired performance in a passive avoidance learning task, consistent with the established role of NMDA receptors in memory acquisition and synaptic plasticity . The nanomolar potency of DL-AP7 following direct CNS administration highlights that the compound's relatively modest systemic potency (as documented in Evidence Item 2) is primarily attributable to limited blood-brain barrier penetration rather than intrinsic weak affinity for the NMDA receptor, a property shared with other early-generation phosphono amino acid antagonists.

Anticonvulsant In vivo efficacy Seizure models

DL-AP7 Exhibits >100 µM Ki at AMPA Receptors, Confirming High Selectivity for NMDA Receptors Over Non-NMDA Ionotropic Glutamate Receptors

Binding affinity studies using [3H]AMPA as a radioligand demonstrate that DL-AP7 exhibits negligible affinity for AMPA receptors, with a Ki exceeding 100,000 nM (>100 µM) [1]. In contrast, the compound binds to the NMDA receptor (rat glutamate receptor ionotropic NMDA 1) with a Ki of 1,100 nM (1.1 µM) [2]. This approximately 100-fold selectivity window between NMDA and AMPA receptor binding confirms that DL-AP7 maintains high pharmacological specificity for the NMDA receptor subtype within the ionotropic glutamate receptor family, although the compound lacks the absolute selectivity for NMDA over all other receptor classes observed with newer-generation antagonists.

Receptor selectivity Off-target binding Pharmacological specificity

DL-AP7 Attenuates Hippocampal Neuronal Injury in Kainate-Induced Limbic Seizures, Demonstrating In Vivo Neuroprotective Efficacy

Bilateral microinjection of AP-7 into the area tempestas (deep prepiriform cortex) attenuated neuronal injury and neuronal death in the hippocampus following limbic seizures induced by intravenous kainate administration in rats [1]. This neuroprotective effect was observed in a model of prolonged seizure activity where NMDA receptor-mediated excitotoxicity contributes to hippocampal cell death [2]. Notably, the study found that non-NMDA receptor blockade at the same site provided more robust protection, underscoring that NMDA receptor antagonism represents one component of a multi-mechanistic neuroprotective strategy.

Neuroprotection Status epilepticus Excitotoxicity

Optimal Research and Preclinical Application Scenarios for DL-AP7 Based on Quantitative Differentiation Evidence


Pharmacological Dissection of NMDA Receptor Subtype Heterogeneity in Synaptic Transmission Studies

Based on the differential activity of DL-AP7 versus D-AP5 at cortically evoked synapses in the cat red nucleus [1], this compound is ideally suited for experiments designed to discriminate between pharmacologically distinct NMDA receptor subpopulations. In this paradigm, researchers should employ both DL-AP7 and D-AP5 in parallel to determine whether a given synaptic NMDA receptor population exhibits the AP5-sensitive/AP7-insensitive phenotype or the AP5-sensitive/AP7-sensitive phenotype, providing functional evidence for receptor heterogeneity that cannot be resolved using a single antagonist.

Intracerebroventricular Pharmacology Studies Requiring Cost-Effective, Potent NMDA Antagonism

With an ED50 of 0.22 nmol/mouse following ICV administration [1], DL-AP7 offers exceptional CNS potency when delivered directly to the brain, making it a cost-effective research tool for studies employing ICV, intrathecal, or focal brain microinjection routes. This scenario is particularly relevant for neuropharmacology experiments where the compound's limited blood-brain barrier penetration (as inferred from its high systemic dose requirement [2]) is not a limiting factor, and where the lower cost of DL-AP7 relative to newer-generation antagonists provides economic advantage without compromising experimental validity.

Reference Standard for Evaluating Blood-Brain Barrier Penetration of Next-Generation NMDA Antagonist Candidates

The marked discrepancy between DL-AP7's sub-nanomolar CNS potency following direct brain administration [1] and its requirement for 50-100 mg/kg systemic doses to achieve in vivo NMDA antagonism [2] establishes this compound as a validated reference standard for assessing blood-brain barrier penetration in preclinical drug development. New chemical entities within the NMDA antagonist class can be benchmarked against DL-AP7 to determine whether improved systemic potency is attributable to enhanced brain uptake or intrinsic receptor affinity.

Studies of NMDA Receptor-Mediated Excitotoxicity in Seizure and Ischemia Models Where Partial Antagonism is Desired

The 3-fold lower in vitro potency of DL-AP7 compared to D-AP5 [1] and the compound's demonstrated neuroprotective effects in kainate-induced hippocampal injury [2] position DL-AP7 as an appropriate tool for excitotoxicity studies where complete NMDA receptor blockade would be undesirable. In scenarios such as prolonged seizure models or cerebral ischemia, excessive NMDA antagonism can impair essential physiological functions or produce adverse behavioral effects; the intermediate potency of DL-AP7 permits titration of receptor occupancy to achieve neuroprotection without complete functional silencing.

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